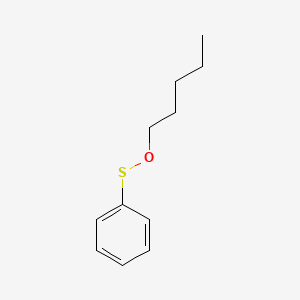
Benzenesulfenic Acid Pentyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfenic Acid Pentyl Ester is an organic compound characterized by the presence of a phenylthio group attached to a pentyl ether chain. This compound falls under the category of aromatic ethers, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing Benzenesulfenic Acid Pentyl Ester is the Williamson ether synthesis. This involves the reaction of a phenylthio alcohol with a pentyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically proceeds via an S_N2 mechanism, where the alkoxide ion attacks the alkyl halide, resulting in the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. One such method is the acid-catalyzed dehydration of alcohols, where sulfuric acid (H_2SO_4) is used to catalyze the reaction between phenylthio alcohol and pentyl alcohol . This method is particularly useful for large-scale production due to its simplicity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfenic Acid Pentyl Ester undergoes various chemical reactions, including:
Reduction: The ether can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH_4).
Substitution: The ether bond can be cleaved under acidic conditions to form phenol and pentyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H_2O_2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH_4)
Substitution: Hydroiodic acid (HI), hydrobromic acid (HBr)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Phenol, pentyl halide
Applications De Recherche Scientifique
Benzenesulfenic Acid Pentyl Ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzenesulfenic Acid Pentyl Ester involves its interaction with specific molecular targets and pathways. The phenylthio group can undergo oxidation to form reactive intermediates, which can interact with cellular components, leading to various biological effects . The ether bond can also be cleaved under specific conditions, releasing active compounds that can modulate biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylthioethyl ether
- Phenylthiobutyl ether
- Phenylthiopropyl ether
Comparison
Benzenesulfenic Acid Pentyl Ester is unique due to its specific chain length and the presence of the phenylthio group, which imparts distinct chemical and biological properties. Compared to other similar compounds, this compound exhibits higher stability and reactivity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C11H16OS |
|---|---|
Poids moléculaire |
196.31 g/mol |
Nom IUPAC |
pentoxysulfanylbenzene |
InChI |
InChI=1S/C11H16OS/c1-2-3-7-10-12-13-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 |
Clé InChI |
CFWDAASLZYYCPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















